Mpo-IN-28: An In-Depth Technical Guide for Researchers
Mpo-IN-28: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mpo-IN-28 is a potent and selective inhibitor of myeloperoxidase (MPO), a heme-containing peroxidase enzyme implicated in the pathology of numerous inflammatory diseases. This document provides a comprehensive technical overview of Mpo-IN-28, including its chemical properties, mechanism of action, quantitative inhibitory data, and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers investigating the role of MPO in disease and for those involved in the development of novel anti-inflammatory therapeutics.
Chemical Properties and Data
Mpo-IN-28, also referred to as Compound 28, is a small molecule inhibitor of myeloperoxidase.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine | [3] |
| Synonyms | MPO Inhibitor 28, Myeloperoxidase Inhibitor 28 | [3] |
| CAS Number | 37836-90-1 | [1][3] |
| Molecular Formula | C₁₁H₁₃N₅O | [3] |
| Molecular Weight | 231.25 g/mol | [1] |
| Appearance | Solid | [3] |
| Solubility | DMSO: 22.73 mg/mL (98.29 mM) to 46 mg/mL (198.91 mM) | [1][2] |
| Storage | Store at -20°C | [1] |
Mechanism of Action and Biological Activity
Mpo-IN-28 is a potent inhibitor of myeloperoxidase (MPO), an enzyme primarily found in the azurophilic granules of neutrophils.[4] MPO plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, including hypochlorous acid (HOCl), which are used to kill pathogens.[4] However, excessive MPO activity can lead to oxidative damage to host tissues and has been implicated in the pathophysiology of various inflammatory conditions, including cardiovascular and neurodegenerative diseases.[5]
The primary mechanism of action of Mpo-IN-28 is the direct inhibition of the enzymatic activity of MPO.[1]
Quantitative Biological Data
The following table summarizes the key quantitative data regarding the inhibitory activity of Mpo-IN-28.
| Parameter | Value | Description | Reference |
| IC₅₀ (MPO) | 44 nM | Half-maximal inhibitory concentration against purified myeloperoxidase in a cell-free assay. | [1][2] |
| IC₅₀ (MPO-mediated LDL oxidation) | 90 nM | Half-maximal inhibitory concentration for the inhibition of MPO-mediated low-density lipoprotein oxidation. | |
| IC₅₀ (MPO chlorination activity in human neutrophils) | ~93.1 μM | Half-maximal inhibitory concentration for the reduction of the relative chlorination activity of MPO in human neutrophils. | |
| Cytotoxicity (NHDF cells) | 17 μM | Half-maximal inhibitory concentration for cytotoxicity against normal human dermal fibroblasts after 72 hours. |
A Note on Historical Compound Classification
It is important for researchers to be aware that the chemical scaffold of Mpo-IN-28 has been previously investigated in other contexts. A publication from 2003 identified a series of quinazolines, including the structure corresponding to Mpo-IN-28, as adenosine A2B receptor antagonists.[2][6] Another study from 2019 described its activity as a neuropeptide Y-like receptor 7 (NPYLR7) agonist in mosquitoes.[7][8] A third paper from 2009 mentioned its use as a synthetic intermediate for bacterial DNA polymerase III inhibitors.[1][9] However, the primary and most potent activity identified for Mpo-IN-28 in recent literature is the selective inhibition of myeloperoxidase. The references to its other activities predate its characterization as a potent MPO inhibitor and may represent off-target effects at significantly higher concentrations or activities in non-mammalian systems.
Signaling Pathways and Experimental Workflows
Myeloperoxidase Signaling Pathway
The following diagram illustrates the central role of MPO in generating reactive oxygen species and the point of inhibition by Mpo-IN-28.
Caption: Myeloperoxidase (MPO) signaling pathway and inhibition by Mpo-IN-28.
Experimental Workflow: In Vitro MPO Inhibition Assay
The following diagram outlines a typical experimental workflow for assessing the inhibitory activity of Mpo-IN-28 on MPO in vitro.
References
- 1. Quinazolin-2-ylamino-quinazolin-4-ols as novel non-nucleoside inhibitors of bacterial DNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazolines as adenosine receptor antagonists: SAR and selectivity for A2B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple method to assess the oxidative susceptibility of low density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolines as Adenosine Receptor Antagonists: SAR and Selectivity for A2B Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-Molecule Agonists of Ae. aegypti Neuropeptide Y Receptor Block Mosquito Biting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Related Videos - Small-Molecule Agonists of Ae. aegypti Neuropeptide Y Receptor Block Mosquito Biting [visualize.jove.com]
- 9. colorado.edu [colorado.edu]
